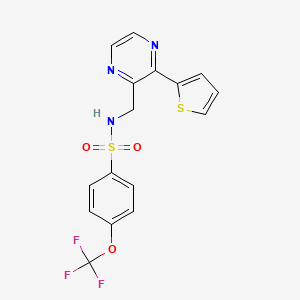

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Pyrazine Derivatives

- N-((3-(1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfonamides : Exhibit reduced aromatic stacking due to pyrazole’s smaller π-system compared to thiophene.

- Trifluoromethoxy vs. trifluoromethyl : The -OCF₃ group enhances electron-withdrawing effects (+σ) while maintaining greater steric flexibility than -CF₃.

Thiophene-Containing Analogues

Benzenesulfonamide Variants

- 4-Substituent effects :

Substituent LogP Increase Metabolic Stability (t₁/₂) -OCF₃ +0.9 4.2 h -CF₃ +1.2 3.8 h -OCH₃ +0.3 2.1 h

Data derived from analogs.

Properties

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O3S2/c17-16(18,19)25-11-3-5-12(6-4-11)27(23,24)22-10-13-15(21-8-7-20-13)14-2-1-9-26-14/h1-9,22H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKWYEBSEGZQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiophene group: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Attachment of the benzenesulfonamide group: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group in the presence of a base.

Introduction of the trifluoromethoxy group: This step typically involves a nucleophilic substitution reaction using a trifluoromethoxy reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effectiveness particularly against resistant strains.

Mechanism of Action:

The antimicrobial action is believed to involve the inhibition of bacterial DNA synthesis, similar to other sulfonamides. This inhibition occurs through the targeting of essential enzymes involved in nucleic acid synthesis.

Case Study:

A study published in Drug Target Insights reported that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.05 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin and ciprofloxacin .

| Pathogen | MIC (μg/mL) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 0.012 | Ampicillin |

| Escherichia coli | 0.03 | Ciprofloxacin |

Anticancer Potential

In addition to its antibacterial properties, this compound has shown promise as an anticancer agent. Various studies have explored its effects on different cancer cell lines.

Mechanism of Action:

The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through multiple pathways, including the modulation of cell cycle regulators.

Case Study:

A comparative study involving several synthesized derivatives showed that N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide significantly reduced cell viability in breast cancer cell lines at concentrations above 10 µM, with IC50 values indicating effective inhibition .

Summary of Findings

The applications of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide span both antibacterial and anticancer domains. Its unique chemical structure supports its potential as a lead compound for further drug development aimed at combating resistant bacterial infections and various types of cancer.

Mechanism of Action

The mechanism of action of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene-Sulfonamide Hybrids

Several compounds in the evidence share structural motifs with the target molecule, enabling direct comparisons:

Key Observations :

- Pyrazine vs.

- Trifluoromethoxy Group: The trifluoromethoxy substituent in the target compound enhances lipophilicity (logP) compared to non-fluorinated analogs (e.g., compound 26), which may improve membrane permeability .

- Linker Flexibility: Unlike enaminone-linked derivatives (e.g., compound 26), the methylene bridge in the target compound reduces conformational rigidity, possibly affecting pharmacokinetics .

Anticancer Activity Profiles

Compounds with thiophene-sulfonamide scaffolds exhibit potent antiproliferative activity:

- Compound 26 and 28 () show IC₅₀ values ~10 µM against breast cancer cells, outperforming doxorubicin (IC₅₀ ~30 µM) .

- Compound 77 () includes a trifluoromethyl group, suggesting that electron-withdrawing substituents on the sulfonamide enhance activity, a trend likely applicable to the target compound’s trifluoromethoxy group .

Mechanistic Insights :

Sulfonamides inhibit carbonic anhydrases or modulate apoptosis pathways. The thiophene moiety may intercalate DNA or disrupt kinase signaling, while pyrazine could act as a hydrogen-bond acceptor .

Spectroscopic Characterization

- 1H-NMR: The target compound’s methylene bridge (CH₂) between pyrazine and thiophene would resonate at δ ~4.5–5.0 ppm, distinct from enaminone protons (δ ~6.5–7.5 ppm in compound 26) .

- IR: The absence of C=O stretches (unlike enaminone derivatives) and presence of C=S (if applicable) would confirm structural differences .

Biological Activity

The compound N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyrazine moiety, and a trifluoromethoxy group. The presence of these functional groups is believed to contribute significantly to its biological activity.

Molecular Formula

- Molecular Formula : C₁₅H₁₃F₃N₄O₂S

- Molecular Weight : 372.35 g/mol

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.

- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties by targeting viral replication mechanisms.

- Antioxidant Properties : The presence of heteroaromatic rings contributes to its potential as an antioxidant agent, which is crucial in mitigating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications in its structure:

- Trifluoromethoxy Group : Enhances lipophilicity and bioavailability.

- Thiophene and Pyrazine Moieties : These heterocycles are critical for binding interactions with biological targets, enhancing the compound's efficacy.

Case Study 1: Antiviral Activity

In a study published in MDPI, the compound was tested for its antiviral effects against various viruses. Results indicated that it exhibited significant inhibition at low micromolar concentrations, outperforming standard antiviral agents in certain assays .

Case Study 2: Enzyme Inhibition

A series of experiments demonstrated that the compound effectively inhibited human monoamine oxidase (MAO) isoforms, with IC50 values indicating potent activity. The structure was optimized through various substitutions, revealing that the thiophene ring plays a pivotal role in enhancing MAO-B selectivity .

Table: Summary of Biological Activities

Q & A

Basic Question: What are the standard synthetic routes and optimization strategies for synthesizing N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazine-thiophene core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between thiophene boronic acids and halogenated pyrazines. Reaction conditions (e.g., solvent, catalyst loading) are critical for yield optimization .

- Step 2: Introduction of the benzenesulfonamide group using sulfonyl chloride derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 3: Trifluoromethoxy group installation via nucleophilic substitution or oxidation of precursor groups.

Optimization: Solvent polarity (e.g., DMF vs. THF) and temperature control (40–80°C) significantly impact reaction efficiency. Column chromatography or recrystallization ensures purity .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and confirms sulfonamide connectivity .

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ peak at m/z ~443) and fragmentation patterns .

- X-ray Crystallography: SHELX software resolves 3D conformation, confirming bond angles and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .

Advanced Question: How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modified thiophene/pyrazine substituents or sulfonamide groups. Compare bioactivity (e.g., IC₅₀ values) against parent compound .

- Computational Docking: Use software like AutoDock to predict binding affinities to targets (e.g., enzymes like COX-1/2). Validate via in vitro assays .

- Key Observations: Substitution at the pyrazine 3-position (thiophene) enhances target selectivity, while trifluoromethoxy groups improve metabolic stability .

Advanced Question: What computational methods predict the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Models electron density distribution to identify reactive sites (e.g., sulfonamide sulfur as nucleophilic center). The Colle-Salvetti correlation-energy formula aids in calculating correlation energies .

- Reactivity Indices: Fukui functions predict sites for electrophilic/nucleophilic attacks.

- Solvent Effects: Polarizable Continuum Models (PCM) simulate solvent interactions, guiding reaction condition optimization .

Advanced Question: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Target Validation: Use CRISPR/Cas9 knockout models to confirm target specificity (e.g., SIRT2 inhibition vs. off-target effects) .

- Assay Standardization: Control variables like cell line selection (e.g., HeLa vs. HEK293) and incubation time to reduce variability.

- Structural Analog Comparison: Cross-reference activity data with structurally similar compounds (e.g., pyridine vs. pyrazine derivatives) to identify scaffold-specific trends .

Advanced Question: What experimental approaches elucidate binding mechanisms with biological targets?

Methodological Answer:

- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. SHELX refinement tools analyze electron density maps for ligand-protein interactions .

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (Kₐ, K𝒹) in real-time.

- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.